4-methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate
Overview
Description
4-methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family. . This compound, in particular, features a benzofuran core substituted with a methoxyphenyl group, a bromine atom, and a carboxylate group, making it a molecule of interest for synthetic chemists and researchers.
Future Directions
The future research directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery. Given the wide range of activities exhibited by benzofuran derivatives, this compound could be a promising candidate for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzofuran derivative, followed by esterification and methoxylation reactions. The reaction conditions often include the use of bromine (Br2) and acetic acid (CH3COOH) for bromination, and methanol (CH3OH) for methoxylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Esterification and Hydrolysis: The carboxylate group can participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
4-methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Benzofuran derivatives, including this compound, are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic electronic materials and sensors.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzofuran derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylmagnesium bromide: A Grignard reagent used in organic synthesis.
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: A related compound with a pyridine ring instead of a benzofuran ring.
Uniqueness
4-methoxyphenyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, a bromine atom, and a carboxylate group makes it a versatile molecule for various applications in research and industry.
Properties
IUPAC Name |
(4-methoxyphenyl) 5-bromo-3-methyl-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-10-14-9-11(18)3-8-15(14)22-16(10)17(19)21-13-6-4-12(20-2)5-7-13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJURYZKFUOXHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)OC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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